N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a furan ring, and an isoxazole ring
Mechanism of Action
Target of Action
The compound N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide, also known as N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide, is a complex molecule with potential biological activity. Both furan and benzofuran derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer effects .
Mode of Action
Furan and benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, immune response, and cellular metabolism .
Result of Action
Given the reported biological activities of furan and benzofuran derivatives, the compound could potentially have effects such as inhibition of cell growth, modulation of immune response, and alteration of metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.
Coupling Reactions: The final compound is obtained by coupling the benzofuran, furan, and isoxazole intermediates through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group and the aromatic rings.
Reduction: Reduction reactions can occur at the carbonyl group and the aromatic rings.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids and quinones.
Reduction: Reduced derivatives such as alcohols and alkanes.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity and could be investigated as a potential drug candidate for various diseases.
Materials Science: The compound’s unique structural properties could make it useful in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound could be used as a probe to study biological processes and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is unique due to the combination of its benzofuran, furan, and isoxazole rings, which confer specific electronic and steric properties that may not be present in similar compounds. This uniqueness could result in distinct biological activities and applications.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-19(23,17-9-12-5-2-3-6-14(12)25-17)11-20-18(22)13-10-16(26-21-13)15-7-4-8-24-15/h2-10,23H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQANURZIAAOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC(=C1)C2=CC=CO2)(C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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